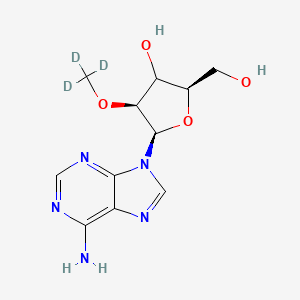2'-O-Methyladenosine-d3
CAS No.:
Cat. No.: VC16594439
Molecular Formula: C11H15N5O4
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15N5O4 |
|---|---|
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
| Standard InChI | InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |
| Standard InChI Key | FPUGCISOLXNPPC-QCYBPOKRSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
| Canonical SMILES | COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Introduction
Chemical Identity and Structural Features of 2'-O-Methyladenosine-d3
Molecular Composition and Isotopic Labeling
2'-O-Methyladenosine-d3 is characterized by the substitution of three hydrogen atoms with deuterium at the 2'-O-methyl group of adenosine. This modification preserves the core structure of adenosine while introducing isotopic labels for analytical tracking. The compound’s molecular formula, , reflects this substitution, resulting in a molecular weight of 284.29 g/mol . The deuterium atoms are strategically placed to minimize steric effects, ensuring that the compound’s biochemical behavior closely mirrors that of its non-deuterated counterpart.
Physicochemical Properties
The solubility and stability of 2'-O-Methyladenosine-d3 are critical for its experimental use. As detailed in Table 1, the compound is typically stored at -20°C under nitrogen to prevent degradation . Its solubility in common solvents such as dimethyl sulfoxide (DMSO) or water facilitates its use in biological assays.
Table 1: Physicochemical Properties of 2'-O-Methyladenosine-d3
| Property | Value |
|---|---|
| CAS Number | 1195030-24-0 |
| Molecular Formula | |
| Molecular Weight | 284.29 g/mol |
| Storage Conditions | -20°C, protected from light |
| Solubility | Soluble in DMSO, water |
Synthesis and Purification of 2'-O-Methyladenosine-d3
Methylation of Adenosine
The synthesis of 2'-O-Methyladenosine-d3 begins with the methylation of adenosine using methyl iodide () in an anhydrous alkaline medium. This reaction, conducted at 0°C for 4 hours, preferentially yields the 2'-O-methyl isomer over the 3'-O-methyl variant at an 8:1 ratio . The mechanism involves nucleophilic attack by the deprotonated 2'-hydroxyl group on the methyl iodide, forming the methyl ether. Deuterium labeling is achieved by substituting with deuterated methyl iodide () during this step.
Isolation and Crystallization
Table 2: Synthetic Conditions and Yields
Pharmacological and Biochemical Relevance
Hypotensive Activity
2'-O-Methyladenosine-d3 exhibits unique hypotensive effects, as observed in preclinical studies. Its methylated structure resists degradation by adenosine deaminase (ADA), prolonging its half-life in vivo . This property makes it a valuable probe for studying adenosine receptor signaling pathways involved in blood pressure regulation.
Role in Adenosine Deaminase Deficiency
In ADA-deficient patients, 2'-O-Methyladenosine accumulates in urine due to impaired deamination. The deuterated form enables researchers to trace metabolic fluxes in these patients using mass spectrometry, providing insights into purine metabolism disorders .
Applications in Metabolomics and Analytical Chemistry
Internal Standard for Mass Spectrometry
2'-O-Methyladenosine-d3 is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterium labels produce distinct isotopic peaks, allowing accurate quantification of endogenous adenosine derivatives in complex biological matrices .
Targeted Metabolomics Workflows
In targeted metabolomics, the compound aids in the absolute quantification of methylated nucleosides. For example, it calibrates measurements of 2'-O-Methyladenosine in urine samples, normalizing variations in extraction efficiency and instrument response .
Future Directions and Research Opportunities
Probing RNA Methylation Mechanisms
Given the role of 2'-O-methylation in RNA stability and processing, 2'-O-Methyladenosine-d3 could elucidate methyltransferase ribozyme activities. Structural studies using deuterium-labeled analogs may reveal how methylation impacts RNA-protein interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume